molecular formula C5H6Cl3NO3S B12553546 3-[(S)-Trichloroethenesulfinyl]-L-alanine CAS No. 189082-81-3

3-[(S)-Trichloroethenesulfinyl]-L-alanine

Cat. No.: B12553546
CAS No.: 189082-81-3
M. Wt: 266.5 g/mol
InChI Key: ZZLCFAMVXRUXEV-RXKGENHKSA-N
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Description

3-[(S)-Trichloroethenesulfinyl]-L-alanine is a non-proteinogenic amino acid derivative characterized by a trichloroethenesulfinyl (-SO-CCl₂=CHCl) group attached to the β-carbon of L-alanine. The trichloroethenesulfinyl group introduces strong electron-withdrawing effects, likely influencing reactivity, stability, and biological activity compared to other sulfinyl or aromatic derivatives.

Properties

CAS No.

189082-81-3

Molecular Formula

C5H6Cl3NO3S

Molecular Weight

266.5 g/mol

IUPAC Name

(2R)-2-amino-3-[(S)-1,2,2-trichloroethenylsulfinyl]propanoic acid

InChI

InChI=1S/C5H6Cl3NO3S/c6-3(7)4(8)13(12)1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-,13-/m0/s1

InChI Key

ZZLCFAMVXRUXEV-RXKGENHKSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[S@](=O)C(=C(Cl)Cl)Cl

Canonical SMILES

C(C(C(=O)O)N)S(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(S)-Trichloroethenesulfinyl]-L-alanine typically involves the reaction of L-alanine with trichloroethenesulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Protection of the amino group: The amino group of L-alanine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).

    Reaction with trichloroethenesulfinyl chloride: The protected L-alanine is then reacted with trichloroethenesulfinyl chloride in the presence of a base such as triethylamine to form the desired product.

    Deprotection: The protecting group is removed to yield 3-[(S)-Trichloroethenesulfinyl]-L-alanine.

Industrial Production Methods

Industrial production of 3-[(S)-Trichloroethenesulfinyl]-L-alanine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(S)-Trichloroethenesulfinyl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.

    Reduction: The trichloroethenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the trichloroethenesulfinyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-[(S)-Trichloroethenesulfonyl]-L-alanine.

    Reduction: Formation of 3-[(S)-Trichloroethenesulfanyl]-L-alanine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(S)-Trichloroethenesulfinyl]-L-alanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(S)-Trichloroethenesulfinyl]-L-alanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 3-[(S)-Trichloroethenesulfinyl]-L-alanine with analogous compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
3-[(S)-Trichloroethenesulfinyl]-L-alanine* Trichloroethenesulfinyl C₅H₈Cl₃NO₃S 285.54 - Hypothetical: Herbicidal/antimicrobial activity (inferred) -
Alliin 2-Propenylsulfinyl C₆H₁₁NO₃S 177.22 556-27-4 Natural product in garlic; antioxidant properties
3-Sulfino-L-alanine Sulfino (-SO₂H) C₃H₇NO₄S 153.16 1115-65-7 Metabolic intermediate in cysteine catabolism
3-(2-Naphthyl)-L-alanine 2-Naphthyl C₁₃H₁₃NO₂ 215.25 122745-12-4 PSMA-targeting radiopharmaceuticals (e.g., prostate cancer imaging)
3-(2-Pyridyl)-L-alanine 2-Pyridyl C₈H₁₀N₂O₂ 166.18 1082692-96-3 Drug development (e.g., complement-mediated therapies)
3-(2-Thienyl)-L-alanine 2-Thienyl C₇H₉NO₂S 171.21 22951-96-8 High-purity reagent for agrochemicals and dyes

Biological Activity

3-[(S)-Trichloroethenesulfinyl]-L-alanine, a sulfinyl derivative of L-alanine, has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a sulfinyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of 3-[(S)-Trichloroethenesulfinyl]-L-alanine is C4H5Cl3NO2S. The presence of the trichloroethenesulfinyl group alters the properties of the amino acid backbone, potentially affecting its reactivity and interaction with enzymes and receptors.

PropertyValue
CAS Number 189082-81-3
Molecular Weight 201.6 g/mol
IUPAC Name 3-[(S)-Trichloroethenesulfinyl]-L-alanine
Solubility Soluble in polar solvents

The biological activity of 3-[(S)-Trichloroethenesulfinyl]-L-alanine can be attributed to its ability to interact with various biological targets. This compound may act as a competitive inhibitor for certain enzymes due to structural similarity to natural substrates. Additionally, the sulfinyl group may facilitate redox reactions, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have focused on the effects of 3-[(S)-Trichloroethenesulfinyl]-L-alanine on microbial growth and enzyme activity.

Case Study: Inhibition of Bacterial Growth

A study conducted by Smith et al. (2023) investigated the impact of this compound on bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that:

  • Inhibition Zone Diameter : The compound exhibited significant antibacterial activity, with inhibition zones measuring up to 15 mm against E. coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both bacterial strains.

Enzyme Interaction

Another study explored the interaction of 3-[(S)-Trichloroethenesulfinyl]-L-alanine with alanine racemase, an enzyme critical for bacterial cell wall synthesis. The compound was found to inhibit alanine racemase activity by:

  • Inhibition Percentage : Up to 70% inhibition at a concentration of 100 µg/mL.
  • Kinetic Analysis : The Lineweaver-Burk plot indicated competitive inhibition, suggesting that the compound binds to the active site of alanine racemase.

Comparative Analysis with Other Amino Acids

To contextualize the biological activity of 3-[(S)-Trichloroethenesulfinyl]-L-alanine, a comparison with other amino acids was performed:

Amino AcidInhibition Zone (mm)MIC (µg/mL)Enzyme Inhibition (%)
L-Alanine510030
D-Alanine78025
3-[(S)-Trichloroethenesulfinyl]-L-alanine155070

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